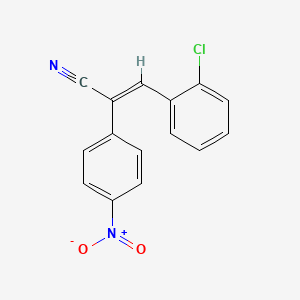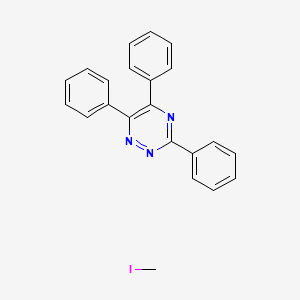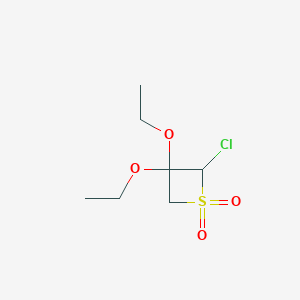stannane CAS No. 64806-57-1](/img/structure/B11952834.png)
[1-(Benzenesulfinyl)ethenyl](tributyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzenesulfinyl)ethenylstannane is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to organic groups. The compound has a molecular formula of C20H34OSn and a molecular weight of approximately 442.135 g/mol . Organotin compounds are widely used in various chemical reactions and have significant applications in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzenesulfinyl)ethenylstannane typically involves the reaction of benzenesulfinyl chloride with tributylstannylacetylene under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of 1-(Benzenesulfinyl)ethenylstannane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(Benzenesulfinyl)ethenylstannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form the corresponding sulfides.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various organotin derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Benzenesulfinyl)ethenylstannane has several applications in scientific research:
Biology: The compound can be used to study the effects of organotin compounds on biological systems, including their toxicity and environmental impact.
Medicine: Research is ongoing to explore the potential use of organotin compounds in medicinal chemistry, including their role as anticancer agents.
Industry: The compound is used in the production of various organotin-based materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1-(Benzenesulfinyl)ethenylstannane involves the interaction of the stannyl group with various molecular targets. The tin atom can form bonds with other atoms or groups, facilitating various chemical transformations. The compound can also act as a radical initiator in certain reactions, promoting the formation of reactive intermediates that drive the reaction forward .
Comparación Con Compuestos Similares
Similar Compounds
Ethynyltributylstannane: Similar in structure but with an ethynyl group instead of a benzenesulfinyl group.
Tributyltin hydride: Used as a radical reducing agent in organic synthesis.
Tributyl(1-ethoxyvinyl)stannane: Used in similar applications but with different reactivity due to the presence of an ethoxyvinyl group.
Uniqueness
1-(Benzenesulfinyl)ethenylstannane is unique due to the presence of the benzenesulfinyl group, which imparts distinct reactivity and properties compared to other organotin compounds. This makes it particularly useful in specific synthetic applications where the benzenesulfinyl group plays a crucial role in the reaction mechanism.
Propiedades
Número CAS |
64806-57-1 |
|---|---|
Fórmula molecular |
C20H34OSSn |
Peso molecular |
441.3 g/mol |
Nombre IUPAC |
1-(benzenesulfinyl)ethenyl-tributylstannane |
InChI |
InChI=1S/C8H7OS.3C4H9.Sn/c1-2-10(9)8-6-4-3-5-7-8;3*1-3-4-2;/h3-7H,1H2;3*1,3-4H2,2H3; |
Clave InChI |
LAWROYOJGQCSPP-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C(=C)S(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2,3-dimethylphenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B11952751.png)





![methyl N-[(benzyloxy)carbonyl]glycylglycylleucinate](/img/structure/B11952795.png)




![7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B11952831.png)
![Ethyl 2-amino-6-[2-(2-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11952843.png)

